molecular formula C27H30N2O5 B442333 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate CAS No. 353772-48-2

4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate

Cat. No.: B442333
CAS No.: 353772-48-2
M. Wt: 462.5g/mol
InChI Key: VBMRCWWDNUXMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate is a complex organic compound with a unique structure that combines elements of benzodiazepines and phenyl acetates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate typically involves multiple steps. The initial step often includes the formation of the benzodiazepine core, followed by the introduction of the acetyl and ethoxyphenyl groups. Common reagents used in these reactions include acetyl chloride, ethyl acetate, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions of benzodiazepine derivatives with various biological targets, including receptors and enzymes.

Medicine

In medicine, derivatives of this compound could potentially be developed as therapeutic agents for treating various conditions, such as anxiety or neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [4-(5-Acetyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)-2-methoxyphenyl] acetate
  • [4-(5-Acetyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)-2-propoxyphenyl] acetate

Uniqueness

The uniqueness of 4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

353772-48-2

Molecular Formula

C27H30N2O5

Molecular Weight

462.5g/mol

IUPAC Name

[4-(5-acetyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)-2-ethoxyphenyl] acetate

InChI

InChI=1S/C27H30N2O5/c1-6-33-24-13-18(11-12-23(24)34-17(3)31)26-25-20(14-27(4,5)15-22(25)32)28-19-9-7-8-10-21(19)29(26)16(2)30/h7-13,26,28H,6,14-15H2,1-5H3

InChI Key

VBMRCWWDNUXMFG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C)OC(=O)C

Origin of Product

United States

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